2-Chloro-4-fluoro-3-methylaniline
Overview
Description
2-Chloro-4-fluoro-3-methylaniline is a chemical compound with the molecular formula C7H7ClFN. It is a solid substance at ambient temperature .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4-fluoro-3-methylaniline consists of a benzene ring substituted with chlorine, fluorine, and a methylamine group . The InChI code for this compound is 1S/C7H7ClFN/c1-4-5(9)2-3-6(10)7(4)8/h2-3H,10H2,1H3 .Physical And Chemical Properties Analysis
2-Chloro-4-fluoro-3-methylaniline has a molecular weight of 159.59 . It is a solid at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Chemical Synthesis and Characterization
2-Chloro-4-fluoro-3-methylaniline serves as a critical intermediate or reactant in the synthesis of various chemical compounds. For instance, its modification and reaction with other compounds have been explored for the development of new materials and chemicals:
- The chlorination of 3-fluoro-2-methylaniline leading to a regioisomer of 2-Chloro-4-fluoro-3-methylaniline, which cocrystallizes with succinimide, demonstrates its potential in crystallography and the study of hydrogen bonding and π–π stacking interactions (Mayes et al., 2008).
- The compound's role in rat liver microsomal metabolism has been studied, identifying its metabolites and providing insights into enzymatic processes, which is valuable for pharmacology and toxicology research (Boeren et al., 1992).
Analytical Chemistry Applications
2-Chloro-4-fluoro-3-methylaniline has been employed in analytical methodologies, including its role in the development of detection and quantification techniques for various substances:
- A study on amino acid determination by capillary zone electrophoresis, utilizing a novel labelling reagent synthesized from a related compound, showcases the application of derivatives of 2-Chloro-4-fluoro-3-methylaniline in enhancing detection sensitivity in biochemical analysis (Higashijima et al., 1992).
Materials Science and Polymer Chemistry
The role of 2-Chloro-4-fluoro-3-methylaniline in materials science, particularly in the synthesis and characterization of polymers and novel materials, has been highlighted:
- Investigations into the internal rotation, chlorine nuclear quadrupole coupling, and molecular structure of 2-Chloro-4-fluoro-toluene derivatives elucidate the complex interactions within such molecules, contributing to the understanding of molecular dynamics and properties important for material design (Nair et al., 2020).
- The chemical polymerization of related compounds, like 2-chloroaniline and 2-fluoroaniline by chromic acid, indicates the potential for synthesizing conductive polymers and exploring their electronic properties, which is crucial for developing advanced materials (Kang & Yun, 1989).
Safety And Hazards
properties
IUPAC Name |
2-chloro-4-fluoro-3-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN/c1-4-5(9)2-3-6(10)7(4)8/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWVQZWQSQZGOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00532073 | |
Record name | 2-Chloro-4-fluoro-3-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00532073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-fluoro-3-methylaniline | |
CAS RN |
90292-63-0 | |
Record name | 2-Chloro-4-fluoro-3-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00532073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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